molecular formula C14H9FN2O3S2 B14012880 methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate

methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate

Cat. No.: B14012880
M. Wt: 336.4 g/mol
InChI Key: GBWAVAUPOYYLNO-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate is a synthetic compound known for its antimicrobial properties.

Preparation Methods

The synthesis of Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate involves several steps. The starting materials typically include indole derivatives and thiazolidine-4-one derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like triethylamine. The reaction is carried out under reflux conditions, and the product is purified using techniques such as recrystallization .

Chemical Reactions Analysis

Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate has been extensively studied for its antimicrobial properties. It has shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compound has been evaluated for its potential use as an antibacterial and antifungal agent in both in vitro and in silico studies .

Mechanism of Action

The antimicrobial activity of Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate is believed to be due to its ability to inhibit key enzymes in bacterial and fungal cells. Docking studies have suggested that the compound inhibits the enzyme MurB in Escherichia coli, which is essential for cell wall synthesis. Additionally, it has been shown to inhibit 14a-lanosterol demethylase in fungi, disrupting their cell membrane integrity .

Comparison with Similar Compounds

Methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate is unique due to its dual antimicrobial activity against both bacteria and fungi. Similar compounds include:

Properties

Molecular Formula

C14H9FN2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate

InChI

InChI=1S/C14H9FN2O3S2/c1-20-13(19)11-8(5-10-12(18)17-14(21)22-10)7-4-6(15)2-3-9(7)16-11/h2-5,18H,1H3,(H,17,21)

InChI Key

GBWAVAUPOYYLNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C1=CC3=C(NC(=S)S3)O)C=C(C=C2)F

Origin of Product

United States

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